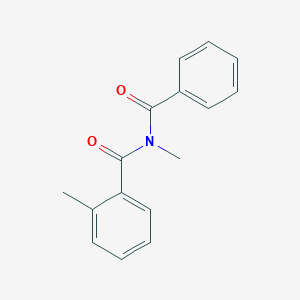

N-Benzoyl-N,2-dimethylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

142338-01-0 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-benzoyl-N,2-dimethylbenzamide |

InChI |

InChI=1S/C16H15NO2/c1-12-8-6-7-11-14(12)16(19)17(2)15(18)13-9-4-3-5-10-13/h3-11H,1-2H3 |

InChI Key |

XLYLCYOWBYZYKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Benzamide (B126) Core Synthesis

The foundational step is the creation of a benzamide core. While the target precursor is N,2-dimethylbenzamide, an analysis of related N,N-dialkylbenzamide syntheses provides a comprehensive overview of the available chemical strategies.

N,N-Dialkylbenzamides, such as the widely studied N,N-dimethylbenzamide, serve as excellent models for understanding the key synthetic transformations.

Direct amidation of an aromatic ring represents an efficient route to benzamides. One such method is a one-step electrophilic aromatic substitution on benzene (B151609) using dimethylcarbamoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) google.comstackexchange.com. This reaction falls under the category of Friedel-Crafts acylation.

Another approach involves the reaction of arenes with cyanoguanidine in a Brønsted superacid, such as triflic acid (CF₃SO₃H), to yield primary benzamides through electrophilic carboxamidation stackexchange.comrsc.org. While this yields a primary amide, it underscores the principle of forming the amide bond via direct functionalization of the aromatic ring.

The most conventional and versatile method for constructing benzamides is the coupling of a carboxylic acid with an amine. This typically requires the activation of the carboxylic acid. For instance, benzoic acid can be converted to benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine, such as methylamine, to form the corresponding amide, in this case, N-methylbenzamide doubtnut.comtardigrade.intardigrade.in. This specific reaction is known as benzoylation doubtnut.comtardigrade.in.

Direct condensation between a carboxylic acid and an amine can also be achieved using coupling agents or catalysts. Boric acid has been shown to catalyze the dehydrative amidation of benzoic acid with aromatic amines vaia.com. Another system employs titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines tardigrade.in.

The table below summarizes various conditions for the direct amidation of benzoic acid.

| Amine | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |

| Aniline | Boric Acid | Toluene (reflux) | Dehydration | Phenyl benzamide | 47% | doubtnut.com |

| Aniline | TiCl₄ / Pyridine | Dichloromethane (B109758) | Reflux | N-phenylbenzamide | Low (12-15%) | tardigrade.in |

| Aniline | TiCl₄ / Pyridine | Pyridine | 85 °C | N-phenylbenzamide | Good | tardigrade.in |

| Aniline | DCC / DMAP | Dichloromethane | Room Temp. | Phenyl benzamide | N/A | doubtnut.com |

| Aniline | I₂ / KOH / TBAB | Water | Room Temp., Sunlight | N,N-Dimethylbenzamide | 75% | chemicalbook.com |

This table presents data for analogous reactions and not for the specific synthesis of N-Benzoyl-N,2-dimethylbenzamide.

For the synthesis of benzamides with an amino group adjacent to the amide functionality, isatoic anhydride (B1165640) is a valuable starting material. The reaction of isatoic anhydride with dimethylamine (B145610) provides a direct route to o-amino-N,N-dimethylbenzamide google.comacs.orggoogle.com. This reaction is significant as it is used in the synthesis of intermediates for herbicides and pharmaceuticals acs.orggoogle.com. The reaction proceeds with high yield and can be carried out in various organic solvents like methanol, acetonitrile, or dichloromethane google.comacs.org.

The table below details the synthesis of o-amino-N,N-dimethylbenzamide from isatoic anhydride.

| Amine Source | Solvent | Reaction Time | Purity | Yield | Reference |

| Dimethylamine gas | Methanol | 4 hours | 98.8% | 96.8% | acs.org |

| 40% Dimethylamine aq. soln. | Acetonitrile | 4 hours | 96.5% | 91.6% | acs.org |

| 40% Dimethylamine aq. soln. | Ethylene dichloride | 5 hours | 94.0% | 85.0% | google.comacs.org |

| Dimethylamino formic acid | N,N-Dimethylformamide | 4 hours | 98.2% | 92.4% | acs.org |

This table presents data for the synthesis of a substituted N,N-dimethylbenzamide derivative.

N,N-Dimethylformamide (DMF) can serve not only as a solvent but also as a reagent. In the Vilsmeier-Haack reaction, DMF reacts with phosphoryl chloride to form the Vilsmeier reagent, which is an effective formylating agent for activated aromatic rings stackexchange.comnih.gov. While this reaction typically produces aldehydes, it demonstrates the reactivity of DMF as a source of a dimethylaminocarbonyl moiety. Furthermore, N,N-dialkyl benzamides can be directly alkylated at the ortho-position via a deprotonative aroylation of methyl sulfides, a reaction promoted by lithium diisopropylamide (LDA) organic-chemistry.org.

Introduction of Acyl Moieties onto Benzamide Scaffolds

The final step in the synthesis of the target molecule, this compound, involves the acylation of the pre-formed N,2-dimethylbenzamide. This precursor is a secondary amide, containing a hydrogen atom on the nitrogen, which can be substituted with an acyl group.

The N-acylation of a secondary amide to form an imide is a standard transformation. A common method involves the deprotonation of the amide's N-H group with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) nih.govbyjus.com. This generates a sodium amidate, which is a potent nucleophile. Subsequent reaction of this amidate with an acylating agent, such as benzoyl chloride, results in the formation of the N-acylbenzamide (imide) via nucleophilic acyl substitution nih.govresearchgate.net. This strategy is analogous to the N-acylation of sulfonamides, which can be achieved using N-acylbenzotriazoles in the presence of NaH.

Therefore, a plausible synthetic route to this compound would first involve the synthesis of N,2-dimethylbenzamide via the reaction of 2-methylbenzoyl chloride with methylamine. The resulting secondary amide would then be treated with sodium hydride followed by benzoyl chloride to yield the final product.

Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides (e.g., for 2-Benzoyl-N,N-dimethylbenzamide)

A notable method for the synthesis of ortho-acylated tertiary benzamides, such as 2-Benzoyl-N,N-dimethylbenzamide, is through palladium-catalyzed decarboxylative ortho-acylation. acs.orgnih.govnih.govdoaj.orgacs.org This approach utilizes tertiary benzamides and α-oxocarboxylic acids, proceeding with high monoacylation selectivity to yield ortho-acylated benzamides in moderate to good yields. acs.org The reaction is significant because it achieves ortho C-H palladation in acyclic or cyclic N,N-dialkylbenzamides, a contrast to previously reported palladium insertion into the N–C(O) amide bond. nih.govnih.gov

The process involves the use of arylglyoxylic acids as the acyl source. acs.orgnih.gov Mechanistic studies suggest a Pd(II)/Pd(III) catalytic cycle. nih.gov The reaction is sensitive to the electronic nature of the substituents on the aniline, following a polar Friedel–Crafts-like mechanism. researchgate.net This methodology has been successfully applied to the benzoyloxylation of various N,N-disubstituted anilines and N-phenyl heterocycles under mild conditions. researchgate.net

Table 1: Examples of Palladium-Catalyzed Ortho-Acylation

| Substrate | Acyl Source | Product | Yield |

|---|---|---|---|

| N,N-dimethylbenzamide | Phenylglyoxylic acid | 2-Benzoyl-N,N-dimethylbenzamide | Good |

| N-phenylpyrrolidine | Phenylglyoxylic acid | ortho-acylated N-phenylpyrrolidine | Good |

This table is illustrative and based on the general success of the described reaction.

Derivatization with Acyl Halides (e.g., benzoyl chloride for N,N-dimethylbenzamide from dimethylamine)

The synthesis of N,N-disubstituted benzamides can be achieved through the derivatization of secondary amines with acyl halides. For instance, N,N-dimethylbenzamide is prepared by reacting dimethylamine with benzoyl chloride. researchgate.netnih.gov This is a standard method for forming amides.

Another route to N,N-dimethylbenzamide involves the reaction of benzoic acid with dimethylamine in the presence of coupling reagents. researchgate.net A one-pot synthesis can be achieved by heating carboxylic acids in N,N-dimethylacetamide with 1,1'-carbonyldiimidazole. researchgate.net Furthermore, N,N-dimethylbenzamide can be synthesized from isatoic anhydride and dimethylamine or dimethylamino formic acid. google.comgoogle.com

Advanced Chemical Reactivity of Benzamide Derivatives

Reactions at the Carbonyl Group (e.g., with organolithium reagents to yield ketones or alcohols)

The carbonyl group of benzamide derivatives can react with strong nucleophiles like organolithium reagents. nih.govlibretexts.orgyoutube.com These reactions can lead to the formation of ketones or tertiary alcohols. The outcome depends on the reaction conditions and the structure of the benzamide and organolithium reagent. While Grignard reagents can also be used, organolithium reagents are generally more reactive. nih.govlibretexts.org The high basicity of organolithium reagents requires careful substrate consideration to avoid deprotonation of acidic protons elsewhere in the molecule. libretexts.org

Ortho C-H Functionalization (e.g., palladation in N,N-dialkylbenzamides)

The N,N-dialkylamide group is a powerful directing group for ortho C-H functionalization reactions. nih.gov Palladium-catalyzed ortho-C-H functionalization of N,N-dialkylbenzamides allows for the introduction of various substituents at the position ortho to the amide group. acs.orgnih.govnih.gov This strategy has been employed in the synthesis of complex molecules. nih.gov The efficiency of these reactions can be enhanced by the use of specific ligands. nih.gov

Iron-catalyzed selective ortho-benzoyloxylation of N,N-dialkylanilines represents another approach to C-H functionalization, proceeding through a polar Friedel-Crafts-like mechanism. researchgate.net Copper-catalyzed oxidative C-H bond functionalization of N-allylbenzamides has also been developed for regioselective C-N and C-O bond formation. nih.gov

Cyclization and Heterocycle Formation (e.g., from N,N-dimethylbenzamide diethylmercaptole forming 2-phenylimidazoline, 2-phenyloxazoline)

Benzamide derivatives are versatile precursors for the synthesis of various heterocyclic compounds. For example, N,N-dimethylbenzamide diethylmercaptole has been shown to react with compounds like malononitrile. researchgate.net While the direct formation of 2-phenylimidazoline and 2-phenyloxazoline from N,N-dimethylbenzamide diethylmercaptole is not explicitly detailed in the provided search results, the general reactivity of benzamide derivatives suggests their utility in forming such heterocycles. For instance, 2-phenylimidazole (B1217362) derivatives can be synthesized from the condensation of benzaldehyde (B42025) with other reagents. google.comresearchgate.netresearchgate.net Similarly, imidazoline (B1206853) derivatives have been synthesized from cyano precursors which can be derived from amides. nih.gov

Amide Cleavage and Reduction Pathways

The amide bond, while generally stable, can be cleaved under specific conditions. acs.orgnih.gov Hydrolysis of amides typically requires strong acidic or basic conditions. orgsyn.orgacs.org The rate of hydrolysis can be influenced by substituents on the aromatic ring. nih.gov

Reduction of tertiary amides like N,N-dimethylbenzamide with strong reducing agents such as lithium aluminum hydride (LiAlH₄) yields the corresponding tertiary amines. stackexchange.com This reaction proceeds through the reduction of the carbonyl group to a methylene (B1212753) group. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for this transformation. The Birch reduction of benzamide using sodium in liquid ammonia (B1221849) with an alcohol gives 1,4-dihydrobenzamide. pacific.edu

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Benzoyl-N,N-dimethylbenzamide |

| N,N-dimethylbenzamide |

| Dimethylamine |

| Benzoyl chloride |

| 2-phenylimidazoline |

| 2-phenyloxazoline |

| Phenylglyoxylic acid |

| Isatoic anhydride |

| Malononitrile |

| 1,4-dihydrobenzamide |

| Benzaldehyde |

| Lithium aluminum hydride |

| Sodium borohydride |

Selective C-O Hydrogenation of Benzamides

One notable method involves the use of samarium(II) iodide (SmI2) in the presence of an amine and water, which facilitates the chemoselective reduction of amides to alcohols via C-N bond cleavage. nih.gov This approach is significant as it offers an alternative to the more common C-O cleavage, leading to amines. The reaction proceeds under mild, room temperature conditions and demonstrates high functional group tolerance. nih.gov

Another approach to amide reduction is hydrosilylation, catalyzed by various metal complexes or even under metal-free conditions. For example, heteroleptic fluoroaryl boron Lewis acids have been shown to catalyze the hydrosilylation of tertiary amides. rsc.org Simple tertiary amides can be reduced with Me2EtSiH, while more robust benzamides may require a more reactive silane (B1218182) like Et2SiH2. rsc.org This method is noted for its exceptional chemoselectivity. rsc.org

The table below summarizes findings for the reduction of related benzamides, which could serve as a starting point for developing protocols for this compound.

| Catalyst/Reagent System | Substrate Example | Product | Yield | Reference |

| SmI2/amine/H2O | N,N-diethyl adamantyl amide | Adamantyl methanol | High | nih.gov |

| (C6F5)2B(CH2CH2CH2)BPin / Et2SiH2 | Tertiary benzamides | Corresponding amines | - | rsc.org |

Chemoselective Amide Reduction in Chlorobenzamides

The presence of other reducible functional groups, such as chloro-substituents on the aromatic ring, necessitates highly chemoselective reduction methods to selectively target the amide bond. Research in this area has led to the development of several effective protocols.

A general and chemoselective method for the direct reduction of secondary amides utilizes triflic anhydride (Tf2O) for amide activation, followed by reduction with sodium borohydride (NaBH4). rsc.org This system operates under mild conditions and demonstrates good functional group tolerance, making it potentially suitable for complex substrates like chlorobenzamides. rsc.org

Another powerful system for the chemoselective reduction of amides to alcohols involves the use of SmI2/amine/H2O. nih.gov This method has been shown to be compatible with a wide array of functional groups, including aryl chlorides and bromides, with excellent selectivity for C-N bond cleavage to yield the alcohol. nih.gov

The following table outlines chemoselective reduction methods applicable to functionalized benzamides.

| Reagent/Catalyst | Substrate Type | Transformation | Key Features |

| Tf2O / NaBH4 | Secondary amides | Amide to Amine | Mild conditions, good functional group tolerance |

| SmI2 / amine / H2O | Tertiary amides with functional groups | Amide to Alcohol | High chemoselectivity, tolerates aryl halides |

Acetal (B89532) Formation and Hydrolysis

The carbonyl group of the benzoyl moiety in this compound can potentially undergo acetalization reactions. Acetal formation is a common strategy for protecting carbonyl groups during synthesis. youtube.comyoutube.com The reaction typically involves treating the carbonyl compound with an alcohol in the presence of an acid catalyst. youtube.com

The formation of acetals from ketones, such as the benzophenone-like carbonyl in this compound, is generally less favorable than from aldehydes. youtube.com However, the use of orthoesters, such as trimethyl orthoformate, or driving the equilibrium by removing water can facilitate the reaction. The forward reaction to form an acetal from a carbonyl requires an acid catalyst and typically two equivalents of an alcohol, with the removal of water to drive the reaction to completion. youtube.com The reverse reaction, hydrolysis, is achieved by treatment with aqueous acid. youtube.com

While specific studies on acetal formation with this compound are not documented, the general principles of acetal chemistry would apply. The reactivity would be influenced by the electronic and steric environment of the carbonyl group. A related compound, N,N-dimethylbenzamide diethyl acetal, is known and has been cataloged. nih.gov

The general mechanism for acid-catalyzed acetal formation involves:

Protonation of the carbonyl oxygen to activate the carbonyl group. youtube.com

Nucleophilic attack by an alcohol molecule to form a hemiacetal. youtube.com

Protonation of the hydroxyl group of the hemiacetal. youtube.com

Elimination of water to form a resonance-stabilized oxocarbenium ion. youtube.com

Attack by a second alcohol molecule on the oxocarbenium ion. youtube.com

Deprotonation to yield the acetal and regenerate the acid catalyst. youtube.com

Reactions with Heavy Metal Compounds

The interaction of benzamide derivatives with heavy metal compounds has been explored, revealing interesting reactivity patterns. While there is no specific data for this compound, research on N,N-dimethylbenzamide diethylmercaptole provides valuable insights into the potential reactions of related structures with heavy metal salts. oup.com

N,N-dimethylbenzamide diethylmercaptole has been shown to react with various heavy metal salts, including mercuric oxide (HgO), mercuric cyanide (Hg(CN)2), and silver cyanide (AgCN). oup.com These reactions typically lead to the liberation of heavy metal mercaptides and the formation of different benzamide derivatives. oup.com For example, the reaction with mercuric oxide results in the formation of N,N-dimethylbenzamide. oup.com

The outcomes of these reactions are summarized in the table below.

| Heavy Metal Salt | Reactant | Product(s) | Reference |

| Mercuric Oxide (HgO) | N,N-dimethylbenzamide diethylmercaptole | N,N-dimethylbenzamide, Heavy metal mercaptide | oup.com |

| Mercuric Cyanide (Hg(CN)2) | N,N-dimethylbenzamide diethylmercaptole | N,N-dimethylbenzamide dicyanide, Heavy metal mercaptide | oup.com |

| Silver Cyanide (AgCN) | N,N-dimethylbenzamide diethylmercaptole | N,N-dimethylbenzamide ethylmercaptocyanide, Heavy metal mercaptide | oup.com |

These findings suggest that a thioacetal derivative of this compound could exhibit similar reactivity towards heavy metal salts, providing a pathway to various functionalized amide products.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

The molecular structure and conformational dynamics of N-Benzoyl-N,2-dimethylbenzamide can be thoroughly investigated using a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and FT-Raman) are powerful tools to probe the electronic environment of individual atoms, the nature of chemical bonds, and the energetic barriers to conformational changes.

NMR spectroscopy is fundamental for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. For this compound, both ¹³C and ¹H NMR would provide critical data on the compound's electronic structure and conformational preferences.

The ¹³C NMR spectrum of this compound is predicted to display a distinct set of signals for each carbon atom, reflecting the molecule's asymmetry. The chemical shifts are influenced by the electronic effects (induction and resonance) of the substituents on the two aromatic rings and the nature of the diacylamide core.

Expected Chemical Shifts:

The analysis of substituent effects on the chemical shifts of carbonyl carbons in para-substituted N,N-dimethylbenzamides has shown that the chemical shifts are sensitive to both inductive and resonance effects of the substituents. nih.gov In this compound, two carbonyl carbon signals are expected, likely in the range of 165-175 ppm. The ortho-methyl group on one of the benzoyl moieties is expected to cause a deshielding effect on the attached carbonyl carbon due to steric interactions that can disrupt coplanarity with the aromatic ring, thereby reducing conjugation. ias.ac.in This is a known phenomenon observed in ortho-substituted benzoic acids and their derivatives.

The aromatic carbons will resonate in the typical region of ~120-140 ppm. The specific shifts will be dictated by the electron-withdrawing nature of the N-acyl groups and the electron-donating effect of the methyl group. The quaternary carbons (C-1 and C-1' to which the carbonyl groups are attached, and C-2 of the tolyl ring) will show distinct chemical shifts. The N-methyl carbon signal is anticipated to appear in the range of 25-35 ppm, while the ortho-methyl group on the benzoyl ring would likely be found around 15-22 ppm.

Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O, benzoyl) | 170 - 175 | Influenced by the N-aroyl group. |

| Carbonyl (C=O, 2-methylbenzoyl) | 168 - 173 | Potentially shielded relative to the benzoyl C=O due to electronic effects of the methyl group. |

| Aromatic C (quaternary) | 135 - 145 | Carbons attached to the carbonyl groups. |

| Aromatic C-H | 125 - 135 | Multiple signals expected due to different electronic environments. |

| N-CH₃ | 25 - 35 | Typical range for an N-methyl group in an amide. |

| Ar-CH₃ (ortho) | 15 - 22 | Typical range for a methyl group on an aromatic ring. |

This table presents predicted data based on analogous compounds.

The ¹H NMR spectrum provides complementary information, particularly regarding the conformation and the immediate electronic environment of the protons. The absence of an N-H proton in this compound means that intramolecular hydrogen bonding of the type seen in salicylamides is not possible. semanticscholar.org In salicylamides, the intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen leads to a significant downfield shift of the hydroxyl proton. semanticscholar.org While this specific interaction is absent here, intermolecular interactions with protic solvents could still influence the conformation and spectra.

The aromatic protons are expected to resonate in the 7.0-8.0 ppm region, with complex splitting patterns due to coupling between adjacent protons. The ortho-methyl group will influence the chemical shifts of the neighboring aromatic protons on that ring. The N-methyl protons are expected to give a singlet in the range of 2.5-3.5 ppm. Due to restricted rotation around the N-CO bonds, it is possible that at low temperatures, this signal could broaden or split into two, representing different conformational isomers. nih.govnih.gov The aromatic methyl protons would appear as a singlet around 2.3-2.6 ppm.

Predicted ¹H NMR Chemical Shift Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic H | 7.0 - 8.0 | m | Complex multiplet for the 9 aromatic protons. |

| N-CH₃ | 2.5 - 3.5 | s | May show broadening or splitting at low temperature due to restricted rotation. |

| Ar-CH₃ | 2.3 - 2.6 | s | Singlet for the tolyl methyl group. |

This table presents predicted data based on analogous compounds.

A key structural feature of amides is the partial double bond character of the C-N bond, which results from resonance between the nitrogen lone pair and the carbonyl group. This leads to a significant energy barrier for rotation around this bond. In this compound, there are two such C-N bonds within the diacylamide structure. The energy barrier to rotation in N,N-dimethylbenzamides has been extensively studied and is typically in the range of 15-22 kcal/mol. semanticscholar.org

The rotational barrier can be determined experimentally using dynamic NMR spectroscopy. nih.govnih.gov By recording NMR spectra at various temperatures, the coalescence temperature (Tc) can be identified. This is the temperature at which two separate signals from interconverting conformers merge into a single broad peak. From the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational process can be calculated. For this compound, one could monitor the signals of the N-methyl group or the aromatic protons to study the rotational dynamics around the two N-CO bonds. The steric hindrance caused by the two bulky aryl groups might lead to a relatively high rotational barrier compared to simpler amides.

The FT-IR and FT-Raman spectra of this compound would be characterized by several key absorption bands. The most prominent features would be the C=O stretching vibrations. Since the two carbonyl groups are in non-equivalent electronic environments, two distinct C=O stretching bands are expected. For diacylamines, these bands typically appear in the region of 1680-1740 cm⁻¹. The exact positions would depend on the degree of conjugation and electronic effects.

Other significant vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl groups, expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-N stretching: These vibrations are often coupled with other modes and can be found in the 1300-1400 cm⁻¹ range.

In contrast to primary and secondary amides like benzamide (B126), which show characteristic N-H stretching bands (typically two bands for a primary amide around 3100-3500 cm⁻¹), the spectrum of this compound will be devoid of signals in this region due to the tertiary nature of the amide nitrogen. aip.orgacs.org The analysis of the Raman spectrum would complement the FT-IR data, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman, and vice versa. nih.gov

Predicted FT-IR and FT-Raman Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 3000 | From N-CH₃ and Ar-CH₃ groups. |

| C=O Stretch (asymmetric) | 1710 - 1740 | Expected for the diacylamide system. |

| C=O Stretch (symmetric) | 1680 - 1710 | Lower frequency due to symmetric vibration. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands expected. |

| C-N Stretch | 1300 - 1400 | Often coupled with other vibrations. |

This table presents predicted data based on analogous compounds.

Vibrational Spectroscopy

Surface-Enhanced Raman Scattering (SERS) for Molecular Interactions

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for probing molecular interactions at the nanoscale. nih.gov It significantly enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver. nih.govgoogle.com This enhancement allows for the detection of even single molecules and provides detailed information about their vibrational modes, which are sensitive to the molecular environment and interactions. nih.govarxiv.org

In the context of benzamide derivatives, SERS can be employed to study their interactions with various surfaces and other molecules. The technique is particularly useful for understanding how these molecules bind to metallic nanoparticles, which can serve as platforms for sensing and catalysis. nih.govnih.gov The enhancement of the Raman signal is attributed to two primary mechanisms: an electromagnetic mechanism, which arises from the amplification of the local electric field by surface plasmons, and a chemical mechanism, which involves charge transfer between the molecule and the metal surface. nih.govresearchgate.net By analyzing the SERS spectra, researchers can identify specific functional groups involved in surface binding and deduce the orientation of the adsorbed molecules. For instance, changes in the vibrational frequencies of the amide group can indicate its involvement in interactions with the SERS substrate. nih.gov

Recent advancements in dynamic SERS have enabled the real-time monitoring of molecular processes, such as chemical reactions and conformational changes, at the single-molecule level. arxiv.org This capability offers a powerful tool for investigating the reactivity and dynamics of benzamide derivatives in various environments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of the elemental composition of a molecule. mdpi.comresearchgate.net By providing a highly accurate mass measurement, HRMS allows for the unequivocal identification of a compound and the elucidation of its chemical formula. mdpi.com In the study of this compound and its analogues, HRMS is critical for confirming their synthesis and for identifying potential transformation products in various chemical or biological systems. acs.org

HRMS techniques, often coupled with liquid chromatography (LC), enable the separation and identification of compounds in complex mixtures. mdpi.comresearchgate.net This is particularly valuable in metabolomics and environmental analysis, where researchers aim to identify and quantify a wide range of molecules. mdpi.com The high resolving power of HRMS instruments allows for the differentiation of molecules with very similar masses, which is often not possible with standard mass spectrometry. For N,N-dimethylbenzamide, a related compound, mass spectrometry data reveals characteristic fragmentation patterns that can be used for its identification. nih.govnist.gov

Table 1: GC-MS Data for N,N-Dimethylbenzamide

| Property | Value |

| MS Type | GC-MS |

| Instrument | HITACHI M-68 |

| Ionization Mode | Positive |

| Top 5 Peaks (m/z) | 105, 77, 28, 149, 51 |

This table presents experimental GC-MS data for N,N-dimethylbenzamide, a structurally related compound, highlighting key parameters and major mass spectral peaks. nih.gov

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the solid-state structures of benzamide derivatives, providing detailed information about their molecular conformation, crystal packing, and intermolecular interactions.

Polymorphism and Crystal Packing (e.g., for 2-benzoyl-N,N-diethylbenzamide)

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. For 2-benzoyl-N,N-diethylbenzamide, a compound structurally similar to the focus of this article, multiple polymorphic forms have been identified and characterized. mdpi.comresearchgate.net

Unit Cell Parameters and Space Group Determination

The fundamental building block of a crystal is the unit cell, which is defined by its lattice parameters (a, b, c, α, β, γ) and the symmetry operations described by its space group. X-ray diffraction analysis provides this crucial information.

For the polymorphs of 2-benzoyl-N,N-diethylbenzamide, the unit cell parameters and space groups have been determined. mdpi.comresearchgate.net For instance, Form I crystallizes in the orthorhombic space group P2₁2₁2₁, while Forms II and III are found in the monoclinic space group I2/a. mdpi.com The precise measurement of these parameters is essential for identifying and differentiating between polymorphs.

Table 2: Crystallographic Data for Polymorphs of 2-benzoyl-N,N-diethylbenzamide

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| I | Orthorhombic | P2₁2₁2₁ | 10.937(5) | 13.987(5) | 9.896(4) | 90 |

| II | Monoclinic | I2/a | 13.6350(6) | 8.4424(3) | 26.5721(9) | 90.966(3) |

| III | Monoclinic | I2/a | - | - | - | - |

This interactive table summarizes the crystallographic data for different polymorphic forms of 2-benzoyl-N,N-diethylbenzamide, showcasing the variations in their unit cell parameters and space groups. mdpi.comresearchgate.net

Molecular Conformation in the Solid State (e.g., dihedral angles, torsion angles)

The conformation of a molecule in the solid state, including the relative orientations of its different parts, is defined by dihedral and torsion angles. In the case of 2-benzoyl-N,N-diethylbenzamide, the molecule possesses several rotatable bonds, leading to different possible conformations. mdpi.com

X-ray crystallography has shown that while the molecular conformations within polymorphs II and III of 2-benzoyl-N,N-diethylbenzamide are similar, they differ significantly from that of Form I. mdpi.com These differences are primarily due to rotations around key single bonds, which alter the spatial relationship between the benzoyl and diethylbenzamide moieties. The torsion angles describing these rotations have been precisely measured, revealing opposite rotation directions when comparing Form I with Forms II and III. mdpi.com This conformational flexibility is a key factor in the ability of the molecule to adopt different packing arrangements in the solid state.

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds play a pivotal role in determining the structure and properties of molecules in both solution and the solid state. mdpi.comrsc.org In benzamide derivatives, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can occur. rsc.orgnih.gov

While this compound lacks the classic hydrogen bond donors (like N-H or O-H) for strong hydrogen bonding, weaker C-H···O interactions can still influence the crystal packing. In related benzamide structures, extensive networks of intermolecular hydrogen bonds, such as N-H···O, are commonly observed, often leading to the formation of dimers or polymeric chains. nih.govmdpi.comscispace.com For instance, in some ortho-substituted benzamides, intramolecular hydrogen bonds between a substituent and the amide group can stabilize specific conformations. nih.govrsc.org The presence and nature of these hydrogen bonding networks are crucial for understanding the supramolecular assembly and the resulting physical properties of the crystalline material. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular structure, reactivity, and properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govchemrxiv.org

Should DFT studies be performed on N-Benzoyl-N,2-dimethylbenzamide, they would likely explore the following aspects:

DFT calculations are invaluable for mapping the potential energy surface of a molecule, which helps in identifying stable isomers, transition states, and reaction pathways. For a related compound, N,N-dimethylbenzamide, DFT has been used to investigate the mechanism of reactions such as directed ortho metallation. Similar studies on this compound would clarify its reactivity, for instance, in electrophilic aromatic substitution or reactions involving the amide groups.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability of a molecule. A smaller gap suggests that the molecule is more reactive. For this compound, this analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack.

DFT is a reliable tool for predicting various spectroscopic parameters. For instance, it can calculate vibrational wavenumbers, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. Calculations for this compound would provide a theoretical IR spectrum, aiding in its experimental identification.

The presence of multiple rotatable bonds in this compound suggests that it can exist in various conformations. mdpi.com DFT calculations can determine the relative energies of these conformers, identifying the most stable three-dimensional structures. nih.gov Furthermore, these calculations can characterize any intramolecular hydrogen bonds, which can significantly influence the molecule's shape and properties. researchgate.net Studies on similar amides have shown that the amide group can be twisted out of the plane of the aromatic ring due to steric hindrance, a feature that DFT could quantify for this compound. researchgate.net

High-Level Composite Methods for Thermochemical Properties

While DFT is versatile, high-level composite methods, such as the Gaussian-n theories (e.g., G3, G4) or Weizmann-n theories (e.g., W1, W2), offer even greater accuracy for calculating thermochemical properties. These methods combine results from several high-level calculations to extrapolate to a near-exact solution.

For this compound, these methods could be employed to compute highly accurate values for:

Gas-phase enthalpies of formation (ΔfH°) : A fundamental thermochemical quantity that indicates the stability of a molecule.

Amide bond dissociation enthalpies (BDE) : This value would provide insight into the strength of the amide bonds within the molecule and its susceptibility to cleavage.

Such data is crucial for understanding the molecule's thermodynamics and for modeling its behavior in various chemical environments.

Data Tables

As there are no specific computational studies on this compound, data tables containing its calculated properties cannot be generated. However, the following table illustrates the kind of data that would be produced from the computational investigations described above.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Method |

| HOMO Energy | e.g., -6.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | e.g., -1.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | e.g., 5.3 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | e.g., 3.5 D | B3LYP/6-311+G(d,p) |

| Rotational Barrier (C-N bond) | e.g., 15 kcal/mol | B3LYP/6-311+G(d,p) |

Table 2: Hypothetical Thermochemical Data from High-Level Composite Methods

| Property | Predicted Value | Method |

| Gas-Phase Enthalpy of Formation (298.15 K) | e.g., -50.2 kcal/mol | G4 |

| Amide Bond Dissociation Enthalpy (C-N) | e.g., 95.8 kcal/mol | W1 |

Mechanistic Studies through Computational Modeling

Computational modeling has become an indispensable tool for unraveling the intricate mechanisms of complex organic reactions. For N-aroyl-N-alkylbenzamides and related structures, theoretical studies provide profound insights into reaction pathways, transition states, and the non-covalent interactions that govern selectivity and reactivity. These investigations are crucial for optimizing reaction conditions and designing novel synthetic methodologies.

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). The tertiary amide functionality, such as the one present in this compound, is a potent DMG. Computational studies, often complementing experimental evidence, have been pivotal in elucidating the mechanism of this reaction.

The prevailing mechanism for the DoM of N,N-dialkylbenzamides involves a Complex-Induced Proximity Effect (CIPE). nih.govbaranlab.org This concept posits that the organolithium reagent, typically an alkyllithium like n-BuLi or s-BuLi, first coordinates to the Lewis basic oxygen atom of the amide carbonyl. baranlab.org This initial complexation brings the organolithium base into close proximity to the ortho-proton, facilitating its abstraction.

Mechanistic studies on related N,N-dialkylbiphenyl 2-carboxamides using lithium diisopropylamide (LDA) as the base have provided a detailed picture of the process. nih.govresearchgate.net These investigations, supported by site-selective lithiation and electrophile quench experiments, propose the following key steps: nih.gov

Initial Amide-Base Complexation: The reaction is initiated by the formation of a complex between the amide and the lithium amide base. This is a manifestation of the CIPE. nih.gov

Equilibrium Formation of the ortho-Lithiated Species: Following complexation, a reversible deprotonation occurs at the ortho-position, which is kinetically favored, to form the lithiated intermediate. nih.govresearchgate.net

Reaction with Electrophile: If an electrophile (like trimethylsilyl (B98337) chloride, TMSCl) is present in situ, it rapidly quenches the ortho-lithiated species, preventing further equilibria. nih.govresearchgate.net

In the absence of an external electrophile, the lithiated intermediate of an N,N-dialkylbiphenyl 2-carboxamide (B11827560) can undergo further reactions, such as equilibration to a more remote position followed by cyclization. nih.gov While direct computational studies on this compound are not extensively documented in these specific findings, the mechanism for related N,N-dialkylbenzamides provides a robust theoretical framework. The key takeaway is that the reaction proceeds through a kinetically favored ortho-metalation driven by the complexation of the lithium base to the amide carbonyl. researchgate.net

Table 1: Key Mechanistic Steps in the Directed ortho-Metallation of N,N-Dialkylbenzamides

| Step | Description | Key Concept |

| 1 | Formation of a complex between the Lewis basic amide oxygen and the Lewis acidic lithium reagent. | Complex-Induced Proximity Effect (CIPE) |

| 2 | Kinetically favored abstraction of the proton at the ortho-position by the complexed base. | ortho-Lithiation |

| 3 | Trapping of the resulting aryllithium intermediate with an electrophile. | Electrophilic Quench |

This table summarizes the generally accepted mechanistic steps for the DoM of N,N-dialkylbenzamides based on computational and experimental studies on related compounds.

The amide group is not only a powerful directing group in lithiation reactions but can also participate in transition metal-catalyzed processes. Computational simulations of catalytic cycles, particularly those involving palladium, have shed light on the crucial role of amide oxygen coordination in directing C-H activation and subsequent functionalization.

In palladium-catalyzed reactions, the weak coordination of the amide oxygen to the palladium center can be harnessed to direct C-H activation at a specific position. researchgate.netnih.gov This has been successfully applied in reactions like the C(sp³)–H olefination of native amides, a process that was previously challenging due to issues like product cyclization and the need for exogenous directing groups. nih.gov Computational modeling, specifically using Density Functional Theory (DFT), is instrumental in mapping the energy profiles of these catalytic cycles. researchgate.net

A typical simulated catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an amide directing group consists of several key stages: researchgate.net

Oxidative Addition: The cycle often begins with the oxidative addition of an aryl halide or another substrate to the Pd(0) catalyst. This step is frequently identified as the rate-limiting step in many cross-coupling reactions. researchgate.net

Amide-Directed C-H Activation/Transmetalation: In processes involving C-H activation, the substrate coordinates to the Pd(II) center. For benzamide (B126) derivatives, coordination through the amide oxygen directs the palladium catalyst to a nearby C-H bond (e.g., at the ortho-position of the benzoyl group or a C(sp³)–H bond on an N-alkyl group). This leads to the formation of a palladacycle intermediate. Alternatively, in cross-coupling reactions like the Suzuki-Miyaura reaction, this stage involves transmetalation, where an organoboron compound transfers its organic group to the palladium center. researchgate.net

Reductive Elimination: The final step is the reductive elimination of the desired product from the palladium complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Table 2: Simulated Stages in a Generic Palladium-Catalyzed Cycle with Amide Direction

| Stage | Description | Role of Amide |

| Oxidative Addition | A Pd(0) species reacts with a substrate (e.g., aryl halide) to form a Pd(II) complex. | Generally not directly involved. |

| C-H Activation | The amide oxygen coordinates to the Pd(II) center, directing the catalyst to a specific C-H bond for cleavage and formation of a palladacycle. | Directing Group via Carbonyl Coordination. |

| Reductive Elimination | The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst. | The product, now detached, no longer coordinates. |

This table outlines the fundamental stages of a simulated palladium-catalyzed cycle where an amide group serves as a directing element.

Applications in Advanced Organic Synthesis

Utilization as Synthetic Intermediates and Precursors in Complex Molecule Synthesis

N-Benzoyl-N,2-dimethylbenzamide and its structural relatives, such as 2-benzoyl-N,N-diethylbenzamide, serve as valuable precursors for the synthesis of more complex molecules, particularly through ortho-acylation reactions. researchgate.net These reactions, often catalyzed by transition metals like rhodium or palladium, allow for the introduction of an acyl group at the position ortho to the benzamide (B126) functionality. This strategic C-C bond formation provides a direct route to highly functionalized aromatic compounds that can be further elaborated into diverse molecular frameworks.

The utility of these benzamide derivatives as synthetic intermediates is highlighted by their role in the preparation of biologically active compounds and complex natural products. The ability to introduce substituents with high regioselectivity makes them powerful building blocks in multi-step synthetic sequences.

Role as Directing Groups in Regioselective C-H Activation

A pivotal application of the amide functionality within this compound and related structures is its function as a directing group in C-H activation. nih.gov Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds, and the amide group can chelate to the metal center, bringing it in close proximity to a specific C-H bond and thereby ensuring high regioselectivity.

The N,N-disubstituted benzamide moiety is a particularly effective directing group for ortho-C-H functionalization. This has been demonstrated in palladium-catalyzed reactions for the introduction of various functional groups. thieme-connect.de For instance, N-methylated amino acids and peptides containing an 8-aminoquinoline (B160924) (AQ) directing group, a concept analogous to the directing capability of the benzamide group, undergo stereoselective Pd-catalyzed β-functionalizations. nih.gov This highlights the broad potential of amide-based directing groups in achieving selective C-H functionalization in complex molecular settings.

Application in Protection Group Chemistry

While the core structure of this compound is central to its role as a directing group and synthetic precursor, a direct and specific application of this compound or its immediate derivatives, such as N,N-dimethylbenzamide dimethyl acetals, for the protection of vicinal diols is not prominently described in the reviewed scientific literature. The protection of diols is typically achieved using reagents that form cyclic acetals or ketals, and while benzaldehyde (B42025) dimethyl acetal (B89532) is used for this purpose, it is a different class of compound. organic-chemistry.org

Protecting group strategies for sulfamates have been developed using 4-methoxybenzyl or 2,4-dimethoxybenzyl groups, which are stable under various conditions and can be deprotected with trifluoroacetic acid. rsc.org This illustrates the development of protecting groups for related nitrogen-containing functionalities, though a direct parallel to this compound in diol protection is not established.

Precursors for Functionalized Heterocycles

N-acyl-N-methyl-o-toluidides, which share the core structural motif of this compound, are valuable precursors for the synthesis of functionalized N-heterocycles. These reactions often proceed through transition metal-catalyzed intramolecular C-H activation and subsequent cyclization.

A notable example is the palladium-catalyzed synthesis of phenanthridinones from N-methoxybenzamides and arenes. nih.gov This reaction proceeds through multiple oxidative C-H activation and C-C/C-N bond formation steps in a single pot at room temperature, offering a straightforward route to these biologically active heterocyclic compounds. nih.gov The development of benzyne-mediated cyclization/functionalization protocols also provides a versatile method for constructing highly substituted benzene (B151609) derivatives fused with N-heterocyclic rings like indolines and indoles. nih.gov

Furthermore, the reactions of N,N-dimethylbenzamide diethylmercaptole with various nucleophiles can lead to the formation of heterocycles such as 2-phenylimidazoline, 2-phenyloxazoline, and 2,5-diphenyl-1,3,4-oxadiazole (B188118) through cyclization reactions. researchgate.net These examples underscore the potential of benzamide derivatives as versatile starting materials for the construction of a wide array of functionalized heterocyclic systems.

Analytical Method Development for Benzamide Compounds

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is a fundamental technique for separating mixtures into their individual components. youtube.com In the context of benzamide (B126) analysis, techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed to assess purity and identify impurities. nih.govmdpi.com The choice between these methods often depends on the volatility and thermal stability of the analytes. mdpi.com For volatile and thermally stable compounds, GC is a suitable option, while HPLC is preferred for less volatile or thermally labile molecules. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Determination (e.g., dimethylamine (B145610) via derivatization to N,N-dimethylbenzamide)

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.gov This makes it particularly well-suited for the determination of trace-level impurities in chemical samples.

A significant application of GC-MS in the analysis of benzamide-related compounds is the quantification of dimethylamine, a potential impurity that can arise from the degradation of certain solvents like N,N-dimethylformamide. bohrium.comnih.gov Due to its volatility and low molecular weight, direct analysis of dimethylamine can be challenging. To overcome this, a derivatization strategy is often employed.

Derivatization involves chemically modifying the analyte to improve its chromatographic behavior or detectability. In the case of dimethylamine, it can be reacted with benzoyl chloride to form the more stable and less volatile derivative, N,N-dimethylbenzamide. bohrium.comnih.govresearchgate.net This derivative is then readily analyzed by GC-MS.

A study detailing this approach describes a validated method for determining dimethylamine impurity in N,N-dimethylformamide. bohrium.comnih.gov The method involves the derivatization of dimethylamine with benzoyl chloride at room temperature to produce N,N-dimethylbenzamide. nih.gov The resulting N,N-dimethylbenzamide is then separated and quantified using a GC-MS system. bohrium.comnih.gov

The chromatographic conditions for this analysis are critical for achieving good separation and sensitivity. A typical setup might involve an Rtx-5 amine capillary column with helium as the carrier gas. bohrium.comnih.govresearchgate.net The temperature program of the GC oven is carefully controlled to ensure the efficient separation of N,N-dimethylbenzamide from other components in the sample matrix. The mass spectrometer is operated in a mode that allows for the selective detection and quantification of the target derivative.

The performance of such a method is typically validated according to international guidelines to ensure its accuracy, precision, linearity, and sensitivity. bohrium.comnih.govresearchgate.net Key validation parameters for the analysis of N,N-dimethylbenzamide as a derivative of dimethylamine are summarized in the table below.

Table 1: GC-MS Method Validation Parameters for N,N-dimethylbenzamide (as a derivative of dimethylamine)

| Parameter | Result |

|---|---|

| Retention Time | 8.5 min bohrium.comnih.govresearchgate.net |

| Correlation Coefficient (r²) | >0.99 bohrium.comnih.govresearchgate.net |

| System Suitability (% CV) | 1.1% bohrium.comnih.govresearchgate.net |

| Method Precision (% CV) | 1.9% bohrium.comnih.govresearchgate.net |

| Intermediate Precision (% CV) | 1.2% bohrium.comnih.govresearchgate.net |

Derivatization Reagents in Analytical Procedures

Derivatization is a key strategy in analytical chemistry to enhance the detectability and chromatographic properties of analytes. nih.gov This is particularly important for compounds that are difficult to analyze directly due to factors like high polarity, low volatility, or lack of a suitable chromophore for UV detection. mdpi.comnih.gov For the analysis of amines, including impurities like dimethylamine, a variety of derivatization reagents are available. nih.govmdpi.com

The selection of a derivatization reagent depends on the specific analytical technique being used and the nature of the analyte. Common classes of derivatizing agents for amines include:

Acylating agents: These reagents, such as benzoyl chloride, react with primary and secondary amines to form amides. nih.gov As discussed previously, benzoyl chloride is effectively used to derivatize dimethylamine to N,N-dimethylbenzamide for GC-MS analysis. bohrium.comnih.gov

Fluorescent labeling reagents: Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are used to introduce a fluorescent tag to the amine molecule. nih.govmdpi.comresearchgate.net This significantly increases the sensitivity of detection, particularly in HPLC with fluorescence detection. mdpi.com

Silylating agents: These reagents are commonly used in GC to increase the volatility and thermal stability of polar compounds containing active hydrogens, such as amines. nih.gov

A patent describes the use of halogenated nitrobenzenes, such as 2-nitro-4-trifluoromethylfluorobenzene, as derivatization reagents for the analysis of small molecule aliphatic amines by HPLC-DAD (Diode Array Detection). google.com This reagent reacts with amines to produce a product with strong UV absorbance, enhancing detection sensitivity. google.com

Another approach involves using dimethylamine itself as a derivatization reagent for the analysis of oligosaccharides by mass spectrometry. nih.gov This highlights the versatility of derivatization reactions in analytical chemistry.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, avoiding the formation of unwanted byproducts that could interfere with the analysis. nih.gov

Table 2: Common Derivatization Reagents for Amines

| Reagent Class | Example Reagent | Analytical Technique | Purpose |

|---|---|---|---|

| Acylating Agent | Benzoyl Chloride | GC-MS | Increases volatility and stability of amines bohrium.comnih.govnih.gov |

| Fluorescent Label | Dansyl Chloride | HPLC-FLD | Increases sensitivity of detection nih.govmdpi.com |

| Fluorescent Label | 9-fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-UV/FLD | Derivatizes primary and secondary amines nih.govmdpi.comresearchgate.net |

| Fluorescent Label | 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | HPLC-FLD | Reacts with aliphatic amines mdpi.com |

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for N-Benzoyl-N,2-dimethylbenzamide

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. For this compound, future efforts could focus on moving beyond traditional acylation methods, which often rely on stoichiometric activating agents and volatile organic solvents.

One promising avenue is the exploration of catalytic direct amidation. The use of reusable Brønsted acidic ionic liquids has been shown to be effective for the synthesis of amides from carboxylic acids and amines, offering a green and sustainable alternative. acs.org Similarly, enzymatic catalysis, for instance employing Candida antarctica lipase (B570770) B in green solvents like cyclopentyl methyl ether, presents a highly efficient and selective method for amide bond formation with minimal waste. nih.gov Investigating the applicability of these catalytic systems to the synthesis of this compound from N,2-dimethylbenzamide and a suitable benzoyl precursor would be a significant step forward.

Furthermore, green adaptations of classic reactions like the Friedel-Crafts acylation could be explored. Methodologies using deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have been demonstrated to act as both a catalyst and a green solvent for acylation reactions, often with high yields and selectivity under microwave irradiation. rsc.org Another innovative approach involves the use of methanesulfonic anhydride (B1165640) as a metal- and halogen-free activating agent, which minimizes waste and enhances the atom economy of the process. organic-chemistry.org The adaptation of such greener Friedel-Crafts methodologies could provide a more sustainable pathway to this compound or its precursors.

Electrochemical methods also offer a sustainable approach to N-acylation. Recent studies have shown that N-acylation of carboxylic acids with amines can be achieved under mild conditions in water using tetrabutylammonium (B224687) bromide (TBAB) as an electrocatalyst. rsc.org Exploring the electrochemical synthesis of this compound could lead to a highly efficient and environmentally friendly production method.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Pathways for this compound

| Synthetic Strategy | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|

| Catalytic Direct Amidation | Brønsted Acidic Ionic Liquid | Ionic Liquid (reusable) | Reusable catalyst, sustainable acs.org |

| Enzymatic Amidation | Candida antarctica lipase B | Cyclopentyl methyl ether | High selectivity, green solvent, minimal waste nih.gov |

| Green Friedel-Crafts Acylation | Deep Eutectic Solvent | Deep Eutectic Solvent | Dual catalyst/solvent, recyclable rsc.org |

| Metal-Free Acylation | Methanesulfonic Anhydride | Minimal or no solvent | Halogen- and metal-free, high atom economy organic-chemistry.org |

| Electrochemical N-acylation | Tetrabutylammonium Bromide | Water | Mild conditions, aqueous medium rsc.org |

In-depth Mechanistic Understanding of Selective Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting the reactivity of a molecule. For this compound, future research should delve into the mechanisms of its formation and potential subsequent transformations.

The mechanism of N-acylation itself warrants investigation in the context of this specific substrate. researchgate.netjk-sci.combath.ac.uk Studies could elucidate the precise intermediates and transition states involved, particularly when employing novel catalytic systems. For instance, in Lewis acid-catalyzed acylations, the formation and reactivity of acylium ions are key, and their "kinetic capture" under live reaction conditions could be a subject of study. scilit.com

Beyond its synthesis, the reactivity of the this compound molecule itself opens up avenues for mechanistic exploration. The presence of multiple aromatic C-H bonds invites research into selective C-H functionalization. Palladium-catalyzed oxidative C-H functionalization has been used to form phenanthridin-6(5H)-ones from related N-phenylbenzamides. whiterose.ac.uk Investigating similar transformations on this compound could lead to novel heterocyclic structures, and mechanistic studies would be vital to understand the regioselectivity of such reactions. Deuterium labeling experiments could be employed to probe the mechanism of these transformations, for example, to determine if hydrometallation is the enantio-determining step in asymmetric reactions. nih.gov

Design and Synthesis of this compound Analogues with Tunable Reactivity

The systematic modification of a lead compound's structure is a powerful strategy for tuning its chemical and physical properties. Future research could focus on the design and synthesis of a library of this compound analogues.

Structure-activity relationship (SAR) studies on related benzamide (B126) series have demonstrated that modifications to the aromatic rings can significantly impact their biological activity. For instance, in a series of benzamides designed as protease inhibitors, substitutions on the benzamide core were shown to modulate their potency. d-nb.infonih.gov Similarly, in another study on benzamides as QcrB inhibitors, the electronic nature and size of substituents at the C-5 position were found to be critical for activity. acs.org

By applying these principles, analogues of this compound could be synthesized with varying substituents on either the benzoyl or the 2-methylbenzoyl moiety. The introduction of electron-donating or electron-withdrawing groups, as well as sterically demanding groups, could be used to systematically probe the electronic and steric effects on the molecule's reactivity and potential biological properties. For example, the synthesis of analogues could be guided by computational chemistry to predict their binding modes with specific biological targets. nih.gov

The synthesis of these analogues could be achieved through various established methods, such as the condensation of appropriately substituted isatoic anhydrides with primary amines or the use of coupling reagents like silicon tetrachloride. acs.org A systematic exploration of these synthetic routes would be necessary to accommodate a wide range of functional groups.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor reactions in real-time provides invaluable insights into reaction kinetics, the formation of intermediates, and endpoint determination. Future research on this compound would greatly benefit from the application of advanced spectroscopic techniques for in-situ monitoring. spectroscopyonline.com

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy could be employed to track the progress of the N-acylation reaction by monitoring the disappearance of the N-H stretch of the starting N,2-dimethylbenzamide and the appearance of the characteristic carbonyl bands of the product. youtube.com This would allow for precise determination of reaction completion and could help in optimizing reaction conditions.

For more detailed mechanistic studies, mass spectrometric analyses could be coupled with the reaction setup to detect and identify transient intermediates. acs.org Spectrophotometric methods, such as counterion distribution monitoring, have been successfully used to monitor acylation in solid-phase peptide synthesis and could potentially be adapted for solution-phase reactions involving this compound. rsc.org

Furthermore, advanced NMR techniques could provide detailed structural information on the product and any intermediates formed. Two-dimensional NMR experiments, for instance, could be crucial in unambiguously assigning the structure of synthesized analogues and in studying their conformational dynamics in solution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.